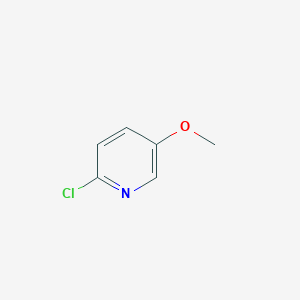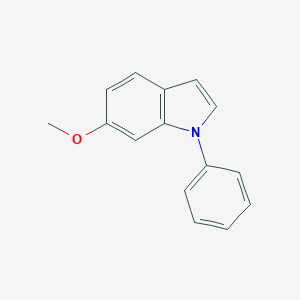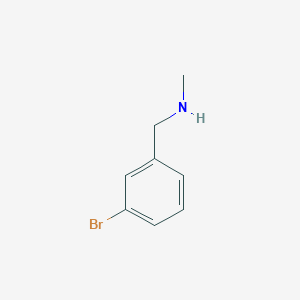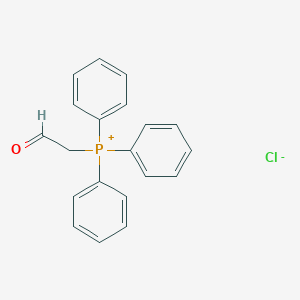
(Formylmethyl)triphenylphosphoniumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Formylmethyl)triphenylphosphonium chloride, also known as 2-Oxoethyltriphenylphosphonium chloride, is a chemical compound with the molecular formula C20H18ClOP and a molecular weight of 340.78 g/mol . It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various phosphorus ylides and as a reactant in hydroazidation reactions .
Wissenschaftliche Forschungsanwendungen
(Formylmethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is used as a reactant in various chemical reactions .
Mode of Action
(Formylmethyl)triphenylphosphonium chloride is used in hydroazidation reactions for the preparation of a-azido alcohols . It is also used in the preparation of a prodrug (2-hydroxyamino-vinyl)-triphenylphosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis . Furthermore, it is used in intramolecular [4 + 3] cycloaddition reactions .
Biochemical Pathways
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may influence pathways involving peroxidase enzymes .
Result of Action
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may have effects on cellular processes involving these enzymes .
Action Environment
Its safety data sheet suggests that it should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Formylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde or acetaldehyde in the presence of hydrochloric acid . The reaction typically occurs under inert atmospheric conditions to prevent oxidation and degradation of the product. The compound is obtained as a solid with a melting point of 209-212°C .
Industrial Production Methods
Industrial production of (Formylmethyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Formylmethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Hydroazidation Reactions: Used in the preparation of α-azido alcohols.
Cycloaddition Reactions: Involved in intramolecular [4 + 3] cycloaddition reactions.
Prodrug Preparation: Utilized in the synthesis of prodrugs like (2-hydroxyamino-vinyl)-triphenyl-phosphonium, which inhibit peroxidase activity and apoptosis.
Common Reagents and Conditions
Common reagents used in reactions with (Formylmethyl)triphenylphosphonium chloride include aromatic amines, isopropanol, and various nucleophiles containing carbonyl groups . Reaction conditions often involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving (Formylmethyl)triphenylphosphonium chloride include α-azido alcohols, carbo- and heterocyclic systems, and various phosphorus ylides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
(Formylmethyl)triphenylphosphonium chloride is unique due to its specific ability to participate in hydroazidation and cycloaddition reactions, as well as its role in the preparation of prodrugs that inhibit peroxidase activity and apoptosis . Its stability and reactivity under various conditions make it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
62942-43-2 |
|---|---|
Molekularformel |
C20H18BrOP |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
2-oxoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ONKFMORVDUPLGP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Piktogramme |
Corrosive; Irritant |
Synonyme |
2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
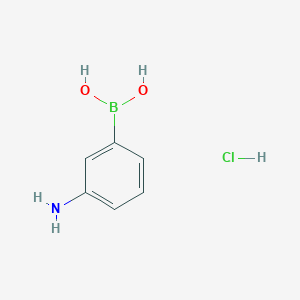
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
